O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine
单胺氧化酶抑制
种属选择性
神经药理学
O-[(5-Bromo-2-methylphenyl)methyl]hydroxylamine (CAS 1388071-66-6) is a differentiated O-substituted hydroxylamine building block. Its unique 5-bromo-2-methylphenyl substitution pattern enables potent, sub-nanomolar inhibition of human MAO-A (IC50 = 0.850 nM) with approximately 70-fold selectivity over MAO-B. This specific substitution is critical for achieving nanomolar-level enzymatic activity and reliable SAR data in CNS drug discovery programs targeting depression and anxiety. Unlike unsubstituted O-benzyl hydroxylamine, the bromine atom provides a synthetic handle for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient derivatization into focused compound libraries. The compound falls within the chemical space of key agrochemical patents (US5733935, US5075504), offering a rapid entry into structure-diversified fungicide/herbicide intermediate libraries while mitigating IP risk. Its validated bioactivity profile makes it an ideal precursor for developing high-selectivity chemical probes (e.g., fluorescent or photoaffinity labels) to study MAO-A biology with minimal off-target noise. Choose this specific compound to ensure reproducibility, target potency, and synthetic versatility that positional isomers or non-brominated analogs cannot provide.
Molecular Formula
C8H10BrNO
Molecular Weight
216.07 g/mol
⚠ Attention: For research use only. Not for human or veterinary use.